molecular formula C9H7F3N4O B2780813 N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine CAS No. 1983489-30-0

N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine

Cat. No.: B2780813
CAS No.: 1983489-30-0
M. Wt: 244.177
InChI Key: PUJOSSPCXWCLFD-UHFFFAOYSA-N
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Description

N2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine is a symmetrically substituted 1,3,4-oxadiazole derivative featuring a trifluoromethylphenyl group at the N2 position. The 1,3,4-oxadiazole core is a nitrogen-rich heterocycle known for its electron-deficient nature, making it valuable in materials science and medicinal chemistry . This compound’s synthesis typically involves oxidative dimerization of urea with hydrogen peroxide under acidic conditions, followed by functionalization with electrophiles like 4-(trifluoromethyl)phenyl groups .

Properties

IUPAC Name

2-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-3-6(4-2-5)14-8-16-15-7(13)17-8/h1-4H,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJOSSPCXWCLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by oxidative cyclization. One common method includes the reaction of 4-(trifluoromethyl)benzohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding dithiocarbazate. This intermediate is then oxidized using an oxidizing agent like iodine to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Antimicrobial Properties

N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine has shown promising antibacterial activity against various microbial strains. For instance, studies have demonstrated that derivatives of oxadiazoles exhibit significant antibacterial effects when tested against pathogens like Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring can enhance the potency of these compounds .

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cancer cell lines. Research indicates that certain oxadiazole derivatives can inhibit cell proliferation in human cancer cells such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The presence of specific substituents on the oxadiazole ring has been correlated with increased cytotoxicity .

CompoundCell LineIC50 (µM)Activity
This compoundMDA-MB-23115Moderate
This compoundHT-2910High

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has also been explored. Compounds similar to this compound have demonstrated significant reductions in inflammatory markers in animal models. The anti-inflammatory activity is believed to be linked to the inhibition of cyclooxygenase enzymes .

Structure-Activity Relationship (SAR)

The SAR studies conducted on oxadiazole derivatives reveal that:

  • Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl significantly enhances biological activity.
  • Positioning : The position of substituents on the phenyl ring affects both the potency and selectivity towards specific biological targets.

These insights are crucial for designing new compounds with improved efficacy and reduced side effects.

Case Studies

Several case studies highlight the applications of this compound:

  • Antibacterial Activity Assessment : A study involving a series of synthesized oxadiazoles showed that modifications at the para position of the phenyl ring led to compounds with enhanced antibacterial properties compared to standard antibiotics like amoxicillin .
  • Anticancer Evaluations : In vitro studies using breast and colon cancer cell lines demonstrated that specific analogs exhibited IC50 values lower than those of traditional chemotherapeutics .
  • Anti-inflammatory Studies : Animal models treated with oxadiazole derivatives showed significant decreases in paw edema compared to control groups, indicating their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The trifluoromethylphenyl-substituted oxadiazole distinguishes itself from analogs through its unique electronic and steric properties. Below is a comparative analysis of key derivatives:

Compound Substituents Key Properties Application Reference
N2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine 2,5-diamine + CF3-phenyl High thermal stability, electron deficiency, lipophilicity Antimicrobial agents, OLEDs
2PXZ-OXD (2,5-bis(4-(10H-phenoxazin-10-yl)phenyl)-1,3,4-oxadiazole) 2,5-diphenyl + phenoxazine donors Low ΔE_ST (0.14 eV), EQE = 14.9% TADF emitters in OLEDs
5-[2-(Ethylsulfanyl)-phenyl]-1,3,4-oxadiazole-2(3H)-thione Thioether + thione group Enhanced antibacterial activity (MIC: 2–8 µg/mL against S. aureus) Antimicrobial agents
Symmetrical 2,5-diamidine-1,3,4-oxadiazole 2,5-diamidine Moderate antifungal activity (IC50: 16–32 µg/mL against C. albicans) Antifungal agents

Key Observations :

  • Electron Deficiency : The trifluoromethyl group increases electron-withdrawing capacity compared to phenyl or thioether substituents, improving charge transport in OLEDs .
  • Antimicrobial Activity : Thioether-substituted oxadiazoles (e.g., 5-[2-(ethylsulfanyl)-phenyl]-1,3,4-oxadiazole-2(3H)-thione) exhibit superior antibacterial activity due to sulfur’s nucleophilic reactivity, whereas the trifluoromethyl group enhances membrane penetration .
  • Synthetic Efficiency: The trifluoromethylphenyl derivative benefits from a one-step oxidative dimerization protocol (72% yield), contrasting with triazole-based TADF emitters requiring multi-step donor-acceptor-donor designs .

Biological Activity

N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9H7F3N4O
  • Molecular Weight : 244.177 g/mol
  • IUPAC Name : this compound

The compound features a 1,3,4-oxadiazole ring fused with a trifluoromethyl-substituted phenyl group. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate hydrazone precursors or the reaction of substituted phenyl derivatives with oxadiazole intermediates. Various synthetic methods have been reviewed in the literature to optimize yield and purity .

Antimicrobial Activity

  • Antibacterial Properties : The oxadiazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways .
  • Antifungal Activity : Studies indicate that compounds with oxadiazole scaffolds exhibit antifungal effects against various strains, potentially by interfering with fungal cell membrane integrity .

Anticancer Activity

Recent research has highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cell Line Studies : this compound has been tested against several cancer cell lines (e.g., A431 and HT29), demonstrating significant cytotoxicity with IC50 values comparable to established chemotherapeutics such as doxorubicin .
  • Mechanism of Action : The compound's efficacy may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties using animal models. It demonstrated a reduction in seizure frequency and severity in tested subjects, suggesting its potential as a therapeutic agent for epilepsy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring significantly impact biological activity:

  • Substitution Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances potency against microbial strains and cancer cells.
  • Positioning of Functional Groups : Variations in the positioning of amino groups on the oxadiazole ring can lead to changes in pharmacological profiles .

Data Summary Table

Biological ActivityObserved EffectsReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibitory effects on various fungal strains
AnticancerSignificant cytotoxicity in A431 and HT29 cells
AnticonvulsantReduced seizure activity in animal models

Case Studies

  • Anticancer Efficacy Study : A study evaluated the effects of this compound on human cancer cell lines. Results indicated that it induced apoptosis through mitochondrial pathways, leading to cell cycle arrest at G0/G1 phase .
  • Antimicrobial Assessment : Another study utilized disk diffusion methods to assess antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones compared to control antibiotics .

Q & A

Q. What are the key synthetic strategies for N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization of hydrazide precursors. A common approach involves:
  • Precursor Preparation : Reacting 4-(trifluoromethyl)phenyl isothiocyanate with carbohydrazide to form a thiosemicarbazide intermediate.
  • Cyclization : Using NaIO₄ in a THF/H₂O (5:1) solvent system to oxidize the intermediate, forming the oxadiazole ring .
  • Optimization :
  • Temperature : Maintaining 60–80°C prevents side reactions (e.g., hydrolysis) and improves cyclization efficiency .
  • Reaction Time : Extending to 12–24 hours increases yields (70–85%) but requires monitoring for over-oxidation .
  • Purification : Column chromatography (ethyl acetate/hexane gradient) achieves >95% purity, confirmed by HPLC .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Aromatic protons from the trifluoromethylphenyl group appear as a doublet at δ 7.6–8.1 ppm. NH₂ protons resonate as broad singlets (δ 5.8–6.2 ppm) .
  • ¹⁹F NMR : The -CF₃ group shows a singlet near δ -60 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 287.08 [M+H]⁺ .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) ensures purity ≥98% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer :
  • Structural Modifications : Replace the trifluoromethyl group with electron-donating (-OCH₃) or electron-withdrawing (-NO₂) groups to assess electronic effects.
  • Assay Design :
  • In Vitro Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose ranges (1–100 μM) and 48-hour incubation .
  • Antioxidant Potential : Measure ROS scavenging via DPPH radical assay, comparing IC₅₀ values .
  • Data Interpretation : Correlate substituent electronic profiles with activity trends. For example, -NO₂ analogs may show enhanced cytotoxicity but reduced solubility, requiring logP measurements .

Q. What experimental approaches resolve contradictions in reported biological data across studies?

  • Methodological Answer :
  • Standardization : Replicate assays under controlled conditions (e.g., identical cell lines, serum-free media, and incubation times).
  • Statistical Validation : Apply ANOVA (α = 0.05) with post-hoc tests (e.g., Tukey’s) to compare datasets. Ensure sample sizes (n ≥ 3) for power >0.8 .
  • Literature Mining : Use Google Scholar’s advanced search to filter studies by methodology (e.g., "MTT assay, 48h exposure") and identify outliers .
    化知为学24年第二次有机seminar——文献检索与常见术语
    31:37

Q. How can computational methods complement experimental studies to predict reactivity or binding mechanisms?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). The trifluoromethyl group may occupy hydrophobic pockets, validated by binding energy calculations (< -8 kcal/mol) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., NH₂ groups) prone to nucleophilic attack .

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